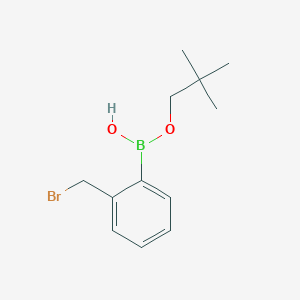
EN300-26616164
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C24H16N4O2S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer
EN300-26616164 a montré un potentiel en tant qu'agent anticancéreux. Sa structure lui permet d'interagir avec des protéines spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses. Des études ont indiqué qu'il pouvait inhiber la croissance de diverses lignées de cellules cancéreuses en induisant l'apoptose (mort cellulaire programmée) et en perturbant la progression du cycle cellulaire . Cela en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer.
Études sur les maladies neurodégénératives
Le composé a été étudié pour ses propriétés neuroprotectrices. Dans des modèles de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson, this compound a démontré la capacité de réduire le stress oxydatif et l'inflammation, qui sont des facteurs clés dans la progression de ces maladies . Son potentiel à protéger les neurones contre les dommages en fait un outil précieux dans la recherche de traitements pour les affections neurodégénératives.
Applications anti-inflammatoires
This compound a été étudié pour ses effets anti-inflammatoires. Il peut moduler l'activité de divers médiateurs et voies inflammatoires, réduisant ainsi l'inflammation. Cette propriété est particulièrement utile pour étudier les maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin . La capacité du composé à atténuer l'inflammation pourrait conduire à de nouvelles approches thérapeutiques pour ces affections.
Études sur le diabète et les troubles métaboliques
Des recherches ont indiqué que this compound pourrait avoir des effets bénéfiques dans le contexte du diabète et des troubles métaboliques. Il peut améliorer la sensibilité à l'insuline et réduire les niveaux de glucose sanguin dans les modèles expérimentaux. Ces propriétés en font un candidat pour le développement de nouveaux traitements contre le diabète et les conditions métaboliques associées.
Chacune de ces applications souligne la polyvalence et le potentiel de this compound dans divers domaines de la recherche scientifique. Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !
Source sur les applications de recherche sur le cancer. Source sur les études sur les maladies neurodégénératives. Source sur les applications anti-inflammatoires. : Source sur la recherche antimicrobienne. : Source sur la recherche sur les maladies cardiovasculaires. : Source sur les études sur le diabète et les troubles métaboliques.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2S/c25-15-17(14-18-16-31-24(27-18)21-11-6-7-13-26-21)23(29)28-20-10-4-5-12-22(20)30-19-8-2-1-3-9-19/h1-14,16H,(H,28,29)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZQRVLBFPHDS-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
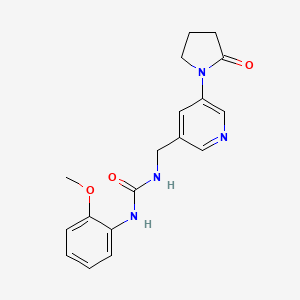
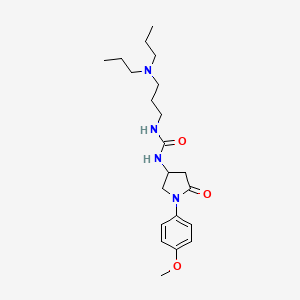
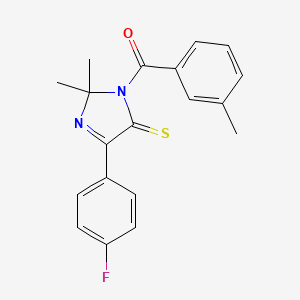
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476869.png)
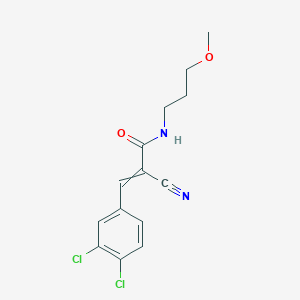

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)

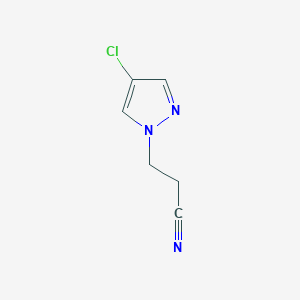
![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2476880.png)
